molecular formula C14H22N4O B2801142 2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide CAS No. 2097859-22-6

2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide

Cat. No.: B2801142
CAS No.: 2097859-22-6
M. Wt: 262.357
InChI Key: IODBTVIUNJPOQI-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide is a complex organic compound that features a pyrimidine and pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine and pyrimidine intermediates, followed by their coupling under specific conditions. For instance, the reaction between a pyrrolidine derivative and a pyrimidine derivative can be facilitated using reagents such as iodine and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, sodium borohydride, and potassium permanganate. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Pyrimidine-2-carboxamides

Uniqueness

What sets 2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide apart is its unique combination of the pyrimidine and pyrrolidine moieties, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2,2-dimethyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-14(2,3)12(19)17-10-11-6-4-9-18(11)13-15-7-5-8-16-13/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODBTVIUNJPOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CCCN1C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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